4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide
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Overview
Description
4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide is a chemical compound with a unique structure that includes a bromine atom, a hydroxy group, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide typically involves the following steps:
Hydroxylation: The addition of a hydroxy group to the propyl chain.
Naphthylation: The attachment of a naphthalene ring to the propyl chain.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and naphthalene groups may play a role in binding to receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-[3-hydroxy-3-(phenyl)propyl]benzamide: Similar structure but with a phenyl group instead of a naphthalene ring.
4-Bromo-N-[3-hydroxy-3-(pyridyl)propyl]benzamide: Contains a pyridyl group in place of the naphthalene ring.
Uniqueness
The presence of the naphthalene ring in 4-Bromo-N-[3-hydroxy-3-(naphthalen-1-YL)propyl]benzamide distinguishes it from other similar compounds, potentially leading to unique chemical and biological properties.
This detailed article provides an overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
4-bromo-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO2/c21-16-10-8-15(9-11-16)20(24)22-13-12-19(23)18-7-3-5-14-4-1-2-6-17(14)18/h1-11,19,23H,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHBBCWBBKJFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=C(C=C3)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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